molecular formula C14H16Cl2N2 B2560127 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride CAS No. 1461715-59-2

4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride

Cat. No.: B2560127
CAS No.: 1461715-59-2
M. Wt: 283.2
InChI Key: PWJSECNCLAJAIT-UHFFFAOYSA-N
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Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2. It is known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to an isoquinoline moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride typically involves the reaction of isoquinoline derivatives with tetrahydropyridine intermediates. One common method includes the use of isoquinoline and 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can result in various functionalized isoquinoline derivatives.

Scientific Research Applications

4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as a drug candidate for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, alter receptor binding, or affect ion channel conductance, thereby influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike MPTP, which is primarily known for its neurotoxicity, this compound is studied for its potential therapeutic applications and diverse chemical reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.

Biological Activity

4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15ClN2
  • Molar Mass : 246.74 g/mol
  • CAS Number : 1461715-59-2

The compound features a tetrahydropyridine ring fused to an isoquinoline structure, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. A study demonstrated that compounds derived from this scaffold showed significant activity against various bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumonia . The structure-activity relationship (SAR) analysis revealed that modifications on the isoquinoline core could enhance antimicrobial potency.

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective properties. They have been shown to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . Specifically, compounds similar to 4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline have been investigated for their ability to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that tetrahydroisoquinoline derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis . The mechanism involves modulation of cytokine release and inhibition of inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy :
    • In a comparative study, various tetrahydroisoquinoline derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain modifications led to increased efficacy against resistant strains of bacteria .
  • Neuroprotection in Animal Models :
    • A study involving rodent models of neurodegeneration demonstrated that administration of tetrahydroisoquinoline derivatives resulted in improved cognitive function and reduced markers of oxidative stress .
  • Anti-inflammatory Activity :
    • Clinical trials investigating the effects of tetrahydroisoquinoline compounds on inflammatory markers in patients with rheumatoid arthritis showed promising results, indicating a reduction in disease activity scores .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Neurotransmitter Systems : These compounds may influence dopamine and serotonin receptors, contributing to their neuroprotective effects.
  • Antioxidant Activity : The presence of specific functional groups enhances the compound's ability to scavenge free radicals.

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.2ClH/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJSECNCLAJAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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